4-(Pyridin-3-yloxy)butan-1-amine
Overview
Description
“4-(Pyridin-3-yloxy)butan-1-amine” is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It is used for research purposes .
Synthesis Analysis
The synthesis of amines like “4-(Pyridin-3-yloxy)butan-1-amine” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation is an efficient method for the synthesis of 3° and 4° amines .Chemical Reactions Analysis
Amines can act as both bases and nucleophiles due to the unshared electron pair . They can undergo reactions such as alkylation and acylation . When a 3° amine is alkylated, a quaternary ammonium salt is produced .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-3-yloxy)butan-1-amine” such as melting point, boiling point, and density are not explicitly mentioned in the search results . Further experimental studies might be required to determine these properties.Scientific Research Applications
Fabricating Multicolored Electrochromic Devices : A polymer precursor related to 4-(Pyridin-3-yloxy)butan-1-amine, known as TPBA, was synthesized and used to create multicolored electrochromic devices. These devices, constructed with copolymers of TPBA and EDOT, exhibited a range of colors (blue, purple, green, gray) and properties like good transparency, redox stability, and quick switching times (Yagmur, Ak, & Bayrakçeken, 2013).
Metal Ion Transport through Bulk Liquid Membrane : Cationic ligand surfactants derived from 4-(Pyridin-3-yloxy)butan-1-amine demonstrated selective metal ion extraction capabilities. This research highlights the utility of such compounds in enhancing the efficiency and selectivity of metal ion transport, crucial for applications in metal recovery and environmental remediation (Svobodová, Cibulka, Hampl, Šmidrkal, & Liška, 2005).
Catalysts for Aryl-Cl Activation and Hydrosilane Polymerization : Group 10 metal aminopyridinato complexes, synthesized from compounds like 4-(Pyridin-3-yloxy)butan-1-amine, were found effective as catalysts in Suzuki cross-coupling reactions and hydrosilane polymerization. These catalysts, especially in their "phosphine-free" form, represent significant advancements in the field of polymer synthesis (Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, & Kempe, 2006).
Synthesis of Polypyridine-Esters : Pyridine derivatives, including those related to 4-(Pyridin-3-yloxy)butan-1-amine, were used to synthesize polypyridine-esters. This process, catalyzed by palladium, is significant for the production of esters, which are valuable in various chemical industries (El-Ghayoury & Ziessel, 1998).
Synthesis of Schiff Base Complexes : 4-(Pyridin-3-yloxy)butan-1-amine derivatives were used to synthesize Schiff base complexes with potential applications in antimicrobial activity and DNA cleavage. These complexes, with their unique structural properties, could have significant implications in biomedical research and therapy (Keypour, Shayesteh, Rezaeivala, Dhers, Öztürk Küp, Güllü, & Ng, 2017).
Safety And Hazards
properties
IUPAC Name |
4-pyridin-3-yloxybutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-5-1-2-7-12-9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIHZSQCXSREQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-yloxy)butan-1-amine |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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